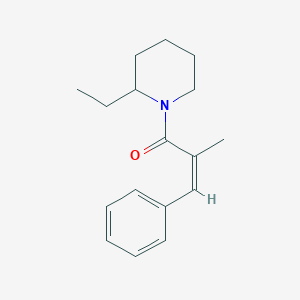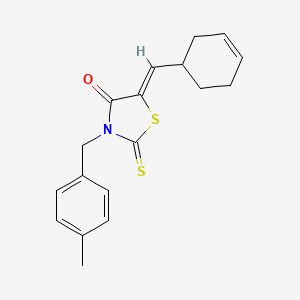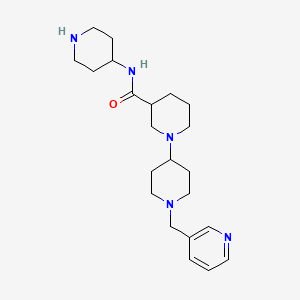
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine, also known as EMPP, is a chemical compound that has gained significant attention in the field of scientific research. EMPP is a piperidine derivative that has been synthesized through various methods and has shown potential applications in various areas of research.
Mechanism of Action
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine's mechanism of action is not fully understood but is thought to involve the modulation of dopamine receptors. This compound has been shown to bind to dopamine receptors and regulate their activity, leading to potential therapeutic effects in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways, the reduction of inflammation, and the potential for pain relief. This compound has also shown potential antipsychotic effects in animal studies.
Advantages and Limitations for Lab Experiments
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine has several advantages for lab experiments, including its potential therapeutic effects and its ability to modulate dopamine signaling pathways. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
For 2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine research include further investigation of its potential therapeutic effects in neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand this compound's mechanism of action and to develop more efficient synthesis methods. This compound's potential applications in drug discovery and development also warrant further investigation.
Conclusion
In conclusion, this compound is a piperidine derivative that has shown potential applications in various areas of scientific research. This compound's mechanism of action involves the modulation of dopamine signaling pathways, leading to potential therapeutic effects in neurological disorders. Despite its complex synthesis method and limitations, this compound's potential applications in drug discovery and development warrant further investigation.
Synthesis Methods
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine can be synthesized through various methods, including the reaction of 2-methyl-3-phenylacrylic acid with piperidine and subsequent reduction of the resulting compound. Another method involves the reaction of 2-methyl-3-phenylacrolein with piperidine and subsequent reduction of the resulting compound. The synthesis of this compound requires careful attention to the reaction conditions and purification steps to obtain a pure compound.
Scientific Research Applications
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine has shown potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been studied as a potential ligand for dopamine receptors and has shown promising results in the treatment of Parkinson's disease. This compound has also been studied for its potential analgesic and anti-inflammatory properties. Additionally, this compound has been investigated as a potential antipsychotic agent and has shown promising results in animal studies.
properties
IUPAC Name |
(Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-16-11-7-8-12-18(16)17(19)14(2)13-15-9-5-4-6-10-15/h4-6,9-10,13,16H,3,7-8,11-12H2,1-2H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZHALHZLRDQL-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5371790.png)
![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5371819.png)
![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5371848.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5371850.png)
![3-methyl-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5371854.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)
![2-cyclohexyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371878.png)

![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371890.png)